Ethyl 2-(2,3-dichloro-4-nitrophenyl)acetate
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Overview
Description
Ethyl 2-(2,3-dichloro-4-nitrophenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitro group, two chlorine atoms, and an ethyl ester group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,3-dichloro-4-nitrophenyl)acetate typically involves the esterification of 2-(2,3-dichloro-4-nitrophenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,3-dichloro-4-nitrophenyl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, appropriate solvents.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 2-(2,3-dichloro-4-aminophenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2,3-dichloro-4-nitrophenyl)acetic acid and ethanol.
Scientific Research Applications
Ethyl 2-(2,3-dichloro-4-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(2,3-dichloro-4-nitrophenyl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro and chlorine groups can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Ethyl 2-(2,3-dichloro-4-nitrophenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-nitrophenyl)acetate: Lacks the chlorine atoms, which may result in different reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its physical and chemical properties.
2-(2,3-dichloro-4-nitrophenyl)acetic acid: The carboxylic acid form of the compound, which can undergo different reactions compared to the ester form.
Properties
Molecular Formula |
C10H9Cl2NO4 |
---|---|
Molecular Weight |
278.09 g/mol |
IUPAC Name |
ethyl 2-(2,3-dichloro-4-nitrophenyl)acetate |
InChI |
InChI=1S/C10H9Cl2NO4/c1-2-17-8(14)5-6-3-4-7(13(15)16)10(12)9(6)11/h3-4H,2,5H2,1H3 |
InChI Key |
AWRUXUILIFYYDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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